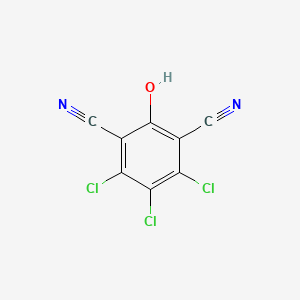
3-Ethynyl-1,2,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1,2,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H14 This compound features a benzene ring substituted with four methyl groups and one ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene. One common method is the Sonogashira coupling reaction, where 1,2,4,5-tetramethylbenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-ethynyl-1,2,4,5-tetramethylbenzaldehyde.
Reduction: Formation of 3-ethyl-1,2,4,5-tetramethylbenzene.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Similar Compounds:
1,2,4,5-Tetramethylbenzene (Durene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene (Isodurene): Different substitution pattern on the benzene ring.
1,2,3,4-Tetramethylbenzene (Prehnitene): Another isomer with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and material science .
Propiedades
| 134307-04-3 | |
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-ethynyl-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H14/c1-6-12-10(4)8(2)7-9(3)11(12)5/h1,7H,2-5H3 |
Clave InChI |
UMVNNFICWDBWPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)


